molecular formula C8H4Br2N2 B13120131 4,8-Dibromoquinazoline

4,8-Dibromoquinazoline

Cat. No.: B13120131
M. Wt: 287.94 g/mol
InChI Key: KYMXDUFRTXXHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dibromoquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,8-Dibromoquinazoline can be synthesized through several methods. One common approach involves the bromination of quinazoline derivatives. For instance, the bromination of 2-phenyl-6,8-dibromo-3,1-benzoxazine-4-one with bromine in the presence of a suitable catalyst can yield this compound . Another method involves the cyclocondensation of 3,5-dibromoanthranilic acid with benzoyl chloride in pyridine under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Mechanism of Action

Comparison with Similar Compounds

4,8-Dibromoquinazoline can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific bromination pattern, which allows for selective functionalization and diverse chemical transformations. Its derivatives exhibit a broad range of biological activities, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,8-dibromoquinazoline

InChI

InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H

InChI Key

KYMXDUFRTXXHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.